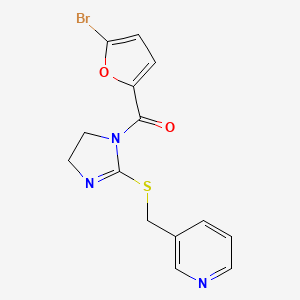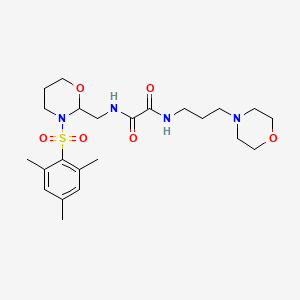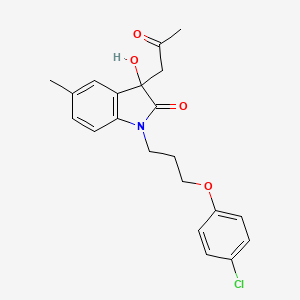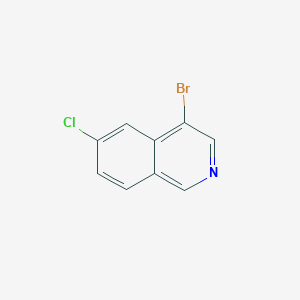
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea is a synthetic molecule with potential applications in scientific research. This molecule is a urea derivative that has been synthesized using a multi-step process. The molecule has been found to have potential for use in the treatment of various diseases due to its unique mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Studies have demonstrated innovative synthesis methods for triazole derivatives, including 1,2,4-triazoles, highlighting the use of deep eutectic solvents for efficient synthesis processes. These methods emphasize the environmental benefits and the potential for tuning the chemical properties of the synthesized compounds through solvent choice and temperature adjustments (Molnar, Periš, & Komar, 2019).
Research on urea and thiourea-based assemblies has explored conformational adjustments and the impact of these adjustments on molecular self-assembly. This work sheds light on the structural flexibility and potential applications of these compounds in materials science (Phukan & Baruah, 2016).
Biological Activity
Novel 4,5‐disubstituted thiazolyl urea derivatives have been synthesized and shown to possess antitumor activities. This research indicates the therapeutic potential of triazole and urea derivatives in cancer treatment (Ling, Xin, Zhong, & Jian‐xin, 2008).
Another study focused on the synthesis and antimicrobial activity of new N-(substituted phenyl)-N′-[2,3-dihydro-2-oxido-3-(4′-fluorophenyl)-1H-(1,3,2)benzoxazaphosphorin 2-yl]ureas, highlighting the antimicrobial potential of urea derivatives (Haranath et al., 2007).
Environmental and Safety Aspects
- The shift towards safer reagents for the synthesis of ureas, avoiding the use of hazardous materials like phosgene, is highlighted in research exploring environmentally friendly synthetic chemistry. This approach aligns with the goals of green chemistry and the development of sustainable chemical processes (Bigi, Maggi, & Sartori, 2000).
Propiedades
IUPAC Name |
1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-9(2)10(6-17-8-13-7-14-17)15-12(18)16-11-4-3-5-19-11/h3-5,7-10H,6H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOGOLHJNHLCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-[4-Ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2535372.png)
![5-Methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2535374.png)


![3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid](/img/structure/B2535377.png)

![N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2535380.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2535381.png)
![N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2535383.png)
![7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2535384.png)
![N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2535385.png)
